molecular formula C9H8BrFN2 B8564749 Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile

Rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile

Cat. No. B8564749
M. Wt: 243.08 g/mol
InChI Key: MVUZYZSLWXIGOS-UHFFFAOYSA-N
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Patent
US09012448B2

Procedure details

1-(5-Bromo-2-fluorophenyl)-1-ethanone ([CAS 198477-89-3], 65 g, 299.5 mmol) and NH4Cl (32 g, 599 mmol) were dissolved in NH3 (in MeOH, 600 mL). Trimethylsilyl cyanide ([CAS 7677-24-9], 100 g, 1008.6 mmol) was added to the above mixture on an ice bath. The reaction mixture was stirred for 2 days at 30° C. The mixture was evaporated under reduced pressure. The residue was extracted with CH2Cl2 (2×300 mL). The organic layer was collected, dried and evaporated to give the crude product, which was purified by flash column chromatography over silica gel (gradient eluent:ethyl acetate/petrol ether from 1/20 to 1/2). The product fraction was collected and evaporated to give I-11 (60 g, 82%).
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.[NH4+:12].[Cl-].C[Si]([C:18]#[N:19])(C)C>N>[NH2:12][C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[F:11])([CH3:9])[C:18]#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Name
Quantity
32 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 days at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CH2Cl2 (2×300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC(C#N)(C)C1=C(C=CC(=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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